molecular formula C10H7BrN2O2 B11852950 4-Bromo-2-methyl-6-nitroquinoline

4-Bromo-2-methyl-6-nitroquinoline

Cat. No.: B11852950
M. Wt: 267.08 g/mol
InChI Key: PSKSVZWMQDVVFJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-6-nitroquinoline typically involves the bromination, nitration, and methylation of quinoline derivatives. One common method includes the bromination of 2-methylquinoline followed by nitration. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-methyl-6-nitroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its activity .

Comparison with Similar Compounds

  • 4-Bromo-2-methyl-6-nitroaniline
  • 2-Methylquinoline
  • 6-Nitroquinoline

Comparison: 4-Bromo-2-methyl-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these functional groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

4-bromo-2-methyl-6-nitroquinoline

InChI

InChI=1S/C10H7BrN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3

InChI Key

PSKSVZWMQDVVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Br

Origin of Product

United States

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